N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential in cancer treatment.
Mecanismo De Acción
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide selectively binds to the DNA template of RNA polymerase I and inhibits its activity. This leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell survival. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide also induces DNA damage and activates the p53 pathway, which further promotes cancer cell death.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits tumor growth in various cancer models, including breast, ovarian, and pancreatic cancer. N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is its selectivity for cancer cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not effective in all types of cancer, and its mechanism of action is not fully understood. Furthermore, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is not readily available commercially, which can limit its use in research.
Direcciones Futuras
Despite the limitations, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has shown great potential in cancer treatment. Future research should focus on understanding its mechanism of action and identifying biomarkers that can predict its efficacy in different types of cancer. Additionally, efforts should be made to optimize the synthesis method and improve the availability of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide for research and clinical use.
In conclusion, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential in cancer treatment. Its selectivity for cancer cells and minimal toxicity make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis method of N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide involves the reaction of N-methylcyclobutanecarboxamide with cyclohexylmethylamine in the presence of a base. The reaction is carried out under an inert atmosphere and in the absence of moisture. The resulting product is then purified using column chromatography to obtain N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer. By inhibiting this process, N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide can induce cancer cell death while sparing normal cells.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N-methylcyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-14(13(15)12-8-5-9-12)10-11-6-3-2-4-7-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCQOBTABUSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.